Dexfenfluramine hydrochloride
Description
Historical Context of Dexfenfluramine (B1670338) Hydrochloride in Biomedical Research
The story of dexfenfluramine is intrinsically linked to its parent compound, fenfluramine (B1217885), which was first developed in the early 1960s and introduced in France in 1963 as an appetite suppressant. wikipedia.org For decades, fenfluramine was used to treat obesity in Europe. wikipedia.orgtaylorandfrancis.com In 1973, fenfluramine gained approval in the United States. wikipedia.org
Subsequent research focused on isolating the enantiomers of fenfluramine to identify their distinct pharmacological activities. mdpi.com This led to the development of dexfenfluramine, the (S)-enantiomer, which was found to be the more active of the two in suppressing appetite. nih.govmdpi.com Dexfenfluramine was first marketed in France in 1985 and was later approved in the United States in 1996 for the management of obesity, often in combination with phentermine in a formulation popularly known as "fen-phen". wikipedia.orgdrugbank.comersnet.orgeurekalert.org
However, by 1997, concerns over cardiovascular side effects led to its withdrawal from the U.S. market. wikipedia.orgtaylorandfrancis.com Despite its withdrawal for obesity, research into the compound's mechanisms of action continued, eventually leading to its repurposing for the treatment of rare forms of epilepsy. wikipedia.orgfrontiersin.org
Evolution of Scientific Understanding Regarding Dexfenfluramine Hydrochloride
The scientific understanding of this compound has evolved significantly over time. Initially, its primary mechanism was understood to be the modulation of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system in the brain. nih.govdrugbank.comnih.gov
Early research established that dexfenfluramine acts as both a serotonin releasing agent and a reuptake inhibitor. nih.govdrugbank.comtocris.com This dual action increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors. nih.govfrontiersin.org This serotonergic activity in the hypothalamus, particularly in the centers of feeding behavior, was believed to be responsible for its appetite-suppressing effects. nih.govdrugbank.com
Further investigations delved deeper into the specific serotonin receptor subtypes involved. Studies suggested that the anorectic effects of dexfenfluramine are largely mediated through the 5-HT1B and 5-HT2C receptor subtypes. physiology.org Research also identified the melanocortin system in the hypothalamus as a key pathway through which dexfenfluramine exerts its effects on food intake. eurekalert.org
More recent research has focused on the compound's anticonvulsant properties. frontiersin.org While the precise mechanism is still under investigation, it is thought to involve the modulation of multiple receptor systems, including serotonin receptors (5-HT1D, 5-HT2A, and 5-HT2C) and the sigma-1 receptor. europa.eufrontiersin.org Studies in animal models have shown that both enantiomers of fenfluramine and their metabolites possess anticonvulsant activity. mdpi.comnih.govresearchgate.net This has led to the re-evaluation of fenfluramine and its derivatives for treating severe seizure disorders. frontiersin.org
The table below summarizes the key research findings on the different enantiomers of fenfluramine and their primary metabolite, norfenfluramine (B1679916), in rodent seizure models.
| Compound | Anticonvulsant Activity (MES Test ED50 mg/kg) | Relative Potency (Audiogenic Seizure Model) |
| d,l-fenfluramine | 5.1 - 14.8 | - |
| l-norfenfluramine | 5.1 - 14.8 | 9 times more potent than d,l-fenfluramine |
| l-fenfluramine | 5.1 - 14.8 | 15 times less potent than l-norfenfluramine |
Data sourced from studies in mice. mdpi.comresearchgate.net MES = Maximal Electroshock.
The following table outlines the primary mechanisms of action that have been identified through various research studies.
| Mechanism of Action | Key Research Findings |
| Serotonin Release and Reuptake Inhibition | Dexfenfluramine increases synaptic serotonin levels by stimulating its release and inhibiting its reuptake. nih.govdrugbank.comfrontiersin.orgnih.govtocris.com |
| Serotonin Receptor Agonism | It indirectly agonizes serotonin receptors, with notable activity at 5-HT1B and 5-HT2C receptors for appetite suppression. tocris.comphysiology.orgebi.ac.uk |
| Sigma-1 Receptor Modulation | Research suggests involvement of the sigma-1 receptor in its anticonvulsant effects. frontiersin.org |
| Melanocortin Pathway Activation | Studies have shown that dexfenfluramine activates neurons in the arcuate nucleus of the hypothalamus, a key area in the melanocortin pathway that regulates satiety. eurekalert.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJHAOUFHNAS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048871 | |
| Record name | Dexfenfluramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3239-45-0 | |
| Record name | (+)-Fenfluramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexfenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexfenfluramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-ethyl-α-methyl-m-(trifluoromethyl)phenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DEXFENFLURAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM28L0FHNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacological Research on Dexfenfluramine Hydrochloride
Mechanisms of Action within Neurotransmitter Systems
Dexfenfluramine (B1670338) hydrochloride primarily exerts its effects by modulating serotonergic neurotransmission. nih.govdrugbank.com It also influences other neurotransmitter systems, most notably the dopaminergic system. frontiersin.orgijpp.com
Serotonergic Neurotransmission Modulation by Dexfenfluramine Hydrochloride
Dexfenfluramine's main impact is on the serotonin (B10506) system, where it acts as both a serotonin reuptake inhibitor and a releasing agent. nih.govdrugbank.comtocris.com This dual action significantly increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling. nih.govpatsnap.com
Dexfenfluramine binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synapse back into the presynaptic neuron. drugbank.compatsnap.com This inhibition of reuptake leaves more serotonin available to interact with postsynaptic receptors. drugbank.com Simultaneously, dexfenfluramine stimulates the release of serotonin from vesicular stores within the presynaptic neuron. nih.govtocris.com This release is facilitated by its interaction with vesicular monoamine transporter 2 (VMAT2). patsnap.com
Studies using in vivo microdialysis in rats have demonstrated that dexfenfluramine significantly increases extracellular serotonin levels in the brain. ahajournals.org This elevation of synaptic serotonin is a key component of its pharmacological effect. nih.govnih.gov
Beyond its effects on serotonin levels, dexfenfluramine and its metabolite, norfenfluramine (B1679916), also exhibit direct agonist activity at certain serotonin receptor subtypes. nih.govnih.gov Research indicates that the anorectic effects of dexfenfluramine are largely mediated by the 5-HT1B and 5-HT2C receptor subtypes. physiology.org
Dexfenfluramine itself has a high affinity for and activates 5-HT2B and 5-HT2C receptors, with a moderate affinity for the 5-HT2A receptor. frontiersin.org Its metabolite, dexnorfenfluramine, also has a high affinity for 5-HT2C receptors. physiology.org The activation of 5-HT2C receptors, in particular, has been linked to reduced food intake. frontiersin.orgwikipedia.org Studies in knockout mice have further elucidated the roles of these receptors, showing that the hypophagic effects of dexfenfluramine are attenuated in mice lacking the 5-HT1B receptor, suggesting a complex interaction and potential adaptive changes in 5-HT2C receptor function. nih.gov Antagonism of the 5-HT2C receptor has been shown to block some of the behavioral effects of dexfenfluramine. nih.gov
Table 1: Affinity of Dexfenfluramine for Serotonin Receptor Subtypes
| Receptor Subtype | Affinity | Reference |
| 5-HT2B | High | frontiersin.org |
| 5-HT2C | High | frontiersin.org |
| 5-HT2A | Moderate | frontiersin.org |
Dexfenfluramine is metabolized in the body to an active metabolite, norfenfluramine. frontiersin.orgwikipedia.org Norfenfluramine itself is a potent pharmacological agent, acting as a serotonin-norepinephrine releasing agent and a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org The d-enantiomer, dexnorfenfluramine, is generally more potent than the l-enantiomer. wikipedia.org
Modulation of Other Neurotransmitter Systems by this compound
While the primary target of dexfenfluramine is the serotonergic system, it also has effects on other neurotransmitter systems.
Dexfenfluramine's influence on the dopaminergic system is generally considered to be indirect and less pronounced than its effects on serotonin. frontiersin.org Studies have shown that higher doses of dexfenfluramine can increase the release of dopamine (B1211576) in the striatum of rats. nih.gov This effect appears to be mediated by the initial release of serotonin, as it can be blocked by serotonin antagonists. nih.gov
Influence on GABAergic and Glutamatergic Neural Networks
Recent studies have highlighted the role of dexfenfluramine in modulating the balance between inhibitory (GABAergic) and excitatory (glutamatergic) neural networks. frontiersin.org This modulation is considered a key aspect of its pharmacological effects. frontiersin.org
Dexfenfluramine enhances GABAergic neurotransmission. frontiersin.org This is achieved in part through the release of serotonin at GABAergic synapses and the stimulation of 5-HT2A and 5-HT2C receptors. frontiersin.org Research in animal models has also shown that fenfluramine (B1217885) can restore the dendritic arborization of GABAergic neurons. frontiersin.org
In the context of glutamatergic systems, dexfenfluramine has been shown to influence glutamate (B1630785) levels. A study using reverse microdialysis in the frontal cortex of rats demonstrated that dexfenfluramine induces a dose-dependent increase in extracellular glutamate levels. nih.gov This effect is largely indirect, mediated by the release of serotonin, which in turn facilitates the release of neuronal glutamate. nih.gov There is also evidence for a minor, direct effect on glutamate transporters. nih.gov Furthermore, research suggests that dexfenfluramine can diminish N-methyl-D-aspartate (NMDA) receptor-mediated seizures, indicating an interaction with the glutamatergic system. nih.govoncotarget.com The interplay between serotonergic and glutamatergic systems is further supported by findings that dexfenfluramine's effects on food consumption may involve an overlap in these two neurotransmitter pathways. nih.gov
Noradrenergic System Interactions
The interaction of dexfenfluramine with the noradrenergic system is complex and appears to be indirect. While fenfluramine, the racemic mixture, can act as a norepinephrine (B1679862) releasing agent to a lesser extent, particularly through its metabolite norfenfluramine, dexfenfluramine itself is not considered to have significant catecholamine agonist activity. nih.govwikipedia.org
Studies have shown that dexfenfluramine can lead to a decrease in plasma norepinephrine concentrations. nih.govresearchgate.net In a study involving obese postmenopausal women, a 5-day treatment with dexfenfluramine resulted in lower mean plasma norepinephrine levels compared to a control group. nih.govresearchgate.net This reduction in norepinephrine was accompanied by a decrease in blood pressure, suggesting that dexfenfluramine's effects on the cardiovascular system may be mediated, at least in part, by a reduction in sympathetic nervous system activity. nih.govresearchgate.net However, other sources indicate that both dexfenfluramine and norepinephrine can increase sympathetic effects, such as blood pressure and heart rate. medscape.com The precise mechanisms underlying these interactions remain an area of ongoing investigation. frontiersin.org
Sigma-1 Receptor Activity and its Contribution to this compound Effects
A growing body of evidence suggests that dexfenfluramine's pharmacological profile extends beyond the serotonergic system to include activity at the sigma-1 receptor. frontiersin.org The sigma-1 receptor is a unique intracellular protein that modulates various neurotransmitter systems, including the glutamatergic system. researchgate.net
Radioligand binding assays have shown that fenfluramine has a high affinity for the sigma-1 receptor. frontiersin.orgnih.gov Functional studies have further characterized this interaction, suggesting that fenfluramine acts as a positive modulator of the sigma-1 receptor. frontiersin.orgnih.gov In a mouse model, fenfluramine demonstrated positive modulatory effects that were linked to its antiseizure activities. frontiersin.org Specifically, fenfluramine was found to reduce dizocilpine-induced deficits in spatial memory through positive modulation of 5-HT receptors by the sigma-1 receptor. frontiersin.org
The interaction with the sigma-1 receptor is believed to contribute to dexfenfluramine's ability to balance excitatory and inhibitory neurotransmission. frontiersin.org Research indicates that fenfluramine disrupts the association of the sigma-1 receptor with the NR1 subunits of NMDA receptors, an effect also seen with sigma-1 receptor antagonists. nih.govciteab.com This action, in conjunction with its effects on serotonin receptors, may help to restrain NMDA receptor overactivity. nih.gov
Pharmacodynamic Research Investigations
Pharmacodynamic studies have been crucial in elucidating the mechanisms through which this compound exerts its effects. These investigations have focused on its binding affinity and selectivity for various receptors, as well as its effects at the cellular and subcellular levels.
Receptor Binding Studies and Selectivity Profiling of this compound
Dexfenfluramine's primary mechanism of action is the enhancement of serotonergic activity by inhibiting the reuptake of serotonin (5-HT) and stimulating its release. drugbank.comnih.govtocris.com This leads to increased levels of serotonin in the synaptic cleft, thereby augmenting serotonergic neurotransmission. drugbank.com
Binding studies have revealed that dexfenfluramine's metabolite, norfenfluramine, has a high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. frontiersin.org In contrast, fenfluramine itself is a weak agonist with low affinity for any 5-HT2 receptor. frontiersin.org The anorectic effects of dexfenfluramine are believed to be mediated in large part by the 5-HT1B/2C receptor subtypes. physiology.orgphysiology.org Studies have also demonstrated the importance of the 5-HT2B receptor in the anorectic effects of dexfenfluramine. nih.gov While dexfenfluramine primarily targets the serotonergic system, it is noted for its lack of catecholamine agonist activity, distinguishing it from the racemic fenfluramine. nih.gov
Table 1: Receptor Binding Profile of Dexfenfluramine and its Metabolite
| Compound | Receptor Subtype | Affinity/Activity | Reference |
|---|---|---|---|
| Norfenfluramine | 5-HT2A | High affinity | frontiersin.org |
| Norfenfluramine | 5-HT2B | High affinity | frontiersin.orgnih.gov |
| Norfenfluramine | 5-HT2C | High affinity | frontiersin.orgphysiology.orgphysiology.org |
| Fenfluramine | 5-HT2 Receptors | Weak agonist, low affinity | frontiersin.org |
| Fenfluramine | Sigma-1 Receptor | High affinity, positive modulator | frontiersin.orgnih.gov |
Cellular and Subcellular Effects of this compound
At the cellular level, dexfenfluramine's primary action is on serotonergic neurons. It acts on the serotonin reuptake pump (SERT), inhibiting the reuptake of serotonin from the synapse back into the presynaptic neuron. drugbank.com Additionally, it stimulates the release of serotonin from synaptic vesicles. drugbank.comnih.gov
The increased extracellular serotonin then activates various postsynaptic serotonin receptors, leading to a cascade of intracellular signaling events. drugbank.com For instance, activation of 5-HT2C receptors, which are coupled to Gq/G11 G alpha proteins, leads to the activation of phospholipase C-beta. drugbank.com This, in turn, generates second messengers like diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which modulate downstream effectors. drugbank.com
Furthermore, research has identified a role for the sigma-1 receptor in dexfenfluramine's cellular effects. frontiersin.org Fenfluramine has been shown to act as a positive modulator of sigma-1 receptors. frontiersin.orgnih.gov In vitro studies have demonstrated that fenfluramine potentiates the dissociation of the sigma-1 receptor from the endoplasmic reticulum stress protein BiP, a marker of sigma-1 receptor activation. nih.govmdpi.com This modulation of sigma-1 receptors may contribute to the regulation of neuronal activity and the balancing of excitatory and inhibitory signals. frontiersin.orgresearchgate.net
Neurobiological Research on Dexfenfluramine Hydrochloride
Impact on Brain Serotonergic Circuitry and Neuronal Morphology
Studies have shown that dexfenfluramine (B1670338) hydrochloride can induce notable changes in the physical structure of the brain's serotonergic pathways.
Administration of dexfenfluramine has been associated with morphological changes in serotonergic nerve terminals. cdc.gov Research using immunohistochemistry to visualize these neurons has revealed that, similar to its parent compound fenfluramine (B1217885), dexfenfluramine can alter the appearance of the serotonergic nerve network. cdc.govnih.gov Following high-dose treatment with fenfluramine, remaining serotonin-like immunoreactive fibers and terminals have been observed to display characteristics typical of degenerating axons, such as thickening, the appearance of swollen varicosities, and fragmentation. nih.gov One comparative study found that while drugs like fluoxetine, sibutramine, and sertraline (B1200038) produced morphological abnormalities without depleting brain serotonin (B10506), dexfenfluramine treatment resulted in both morphological changes and a depletion of brain serotonin. cdc.gov These structural alterations are characterized by short, thickened, and bulbous profiles of the nerve terminals. cdc.gov
High doses of fenfluramine, the racemic mixture containing dexfenfluramine, have been reported to cause long-term decreases in brain serotonin levels and in the density of high-affinity serotonin uptake sites. nih.gov This suggests a lasting impact on the integrity of serotonergic axons. Specifically, studies have documented a profound, regionally specific decrease in the density of fine-caliber serotonin-like immunoreactive fibers and terminals in the brain. This effect was particularly evident in the cerebral cortex, hippocampus, cerebellum, and striatum, with less pronounced decreases observed in the septum, locus coeruleus, and hypothalamus. nih.gov However, the serotonin-producing cell bodies (somata) in the midbrain nuclei appeared to be unaffected. nih.gov
Regional Brain Activity and Neurotransmitter Release Studies
Dexfenfluramine hydrochloride's effects are not limited to neuronal structure; it also significantly modulates brain activity and the release of key neurotransmitters in specific regions.
The hypothalamus is a key site for dexfenfluramine's appetite-suppressing effects. drugbank.comnih.gov The compound acts by increasing the levels of serotonin in the synapses of this brain region. drugbank.comnih.gov Dexfenfluramine functions as a serotonin reuptake inhibitor and also promotes the release of serotonin from synaptosomes. drugbank.comnih.gov This leads to greater activation of serotonin receptors, enhancing serotoninergic transmission in the centers of feeding behavior located within the hypothalamus. drugbank.comnih.gov Research in rats with diet-induced obesity investigated the effect of dexfenfluramine on specific hypothalamic neuropeptides. While the treatment was effective in reducing weight gain, it did not cause changes in the measured levels of hypothalamic neuropeptide Y (NPY), galanin, neurotensin, or somatostatin, suggesting its weight-loss effects in this model are not mediated by changes in these particular peptides. nih.gov
| Dexfenfluramine Dose | Effect on Striatal Serotonin | Effect on Striatal Dopamine (B1211576) | Mediating Mechanism |
|---|---|---|---|
| Lower (0.5 or 1.0 mg/kg) | Significant Increase | No Effect | Direct Serotonergic Action |
| Higher (2.5 mg/kg) | Significant Increase | Significant Increase | Indirect, via Serotonergic Mechanisms |
The protein Fos is often used as a marker for neuronal activation. Studies have shown that administration of dexfenfluramine induces the expression of Fos-like immunoreactivity in several discrete brain regions in rats. nih.gov The intensity of this response is dependent on the dose and time since administration. nih.gov At moderate doses, the most intense Fos immunostaining was observed in areas including the bed nucleus of the stria terminalis, the lateral part of the central amygdala, midline thalamic nuclei, habenular nuclei, lateral parabrachial nucleus, and the nucleus of the solitary tract. nih.gov In mice, dexfenfluramine also induced Fos-immunoreactivity in analogous brain regions. Interestingly, repeated pretreatment with dexfenfluramine was found to substantially reduce the Fos activation induced by a subsequent acute dose in regions such as the central nucleus of the amygdala, bed nucleus of the stria terminalis, and the paraventricular nucleus of the hypothalamus. researchgate.net
| Brain Region |
|---|
| Bed nucleus of the stria terminalis |
| Lateral part of the central amygdala |
| Midline thalamic nuclei |
| Habenular nuclei |
| Lateral parabrachial nucleus |
| Nucleus of the solitary tract |
Research into Potential Neurotoxicity of this compound
Investigations into the neurotoxic potential of this compound have revealed significant effects on the serotonergic system, particularly concerning the integrity of serotonin-producing neurons.
Dose-Dependent Neurotoxic Effects in Animal Models
Research in various animal models has consistently demonstrated that this compound can induce neurotoxic effects in a dose-dependent manner. These studies have been pivotal in characterizing the compound's impact on brain serotonin (5-HT) levels, its primary metabolite 5-hydroxyindoleacetic acid (5-HIAA), and the density of serotonin transporters (SERT), which are key markers of serotonergic neuron health.
In non-human primates, specifically squirrel monkeys, administration of dexfenfluramine subcutaneously twice daily for four days resulted in a dose-related depletion of 5-HT and 5-HIAA two weeks later. nih.govjohnshopkins.edu Morphological studies in these animals revealed acute pathological changes to 5-HT axons, leading to a persistent decrease in their density. nih.govjohnshopkins.edu Further research has shown that these serotonergic deficits in non-human primates can be long-lasting, persisting for as long as 12 to 17 months after treatment. nih.gov
Studies in rats have provided more granular detail on the dose-response relationship. Oral administration of dexnorfenfluramine, the active metabolite of dexfenfluramine, at doses above 1.5 mg/kg twice daily for four days, led to a dose-dependent reduction in 5-HT and 5-HIAA. Doses exceeding 2 mg/kg resulted in more persistent reductions of these markers and a decrease in cortical 5-HT uptake sites. Another study involving repeated oral doses of dexfenfluramine (1.25-10 mg/kg, twice daily for 21 days) in rats showed a dose-dependent reduction in brain 5-HT. While a 1.25 mg/kg dose caused only a slight and transient decrease, higher doses led to marked reductions in 5-HT across all brain regions.
High-dose administration of dexfenfluramine in rats has been shown to decrease SERT binding by 30-60%. nih.gov This profound decrease in SERT binding, along with the depletion of tissue 5-HT, highlights the significant impact of high doses of the compound on the serotonergic system. nih.gov Mice have also been found to be susceptible to the neurotoxic effects of dexfenfluramine. nih.gov
Dose-Dependent Neurotoxic Effects of this compound in Animal Models
| Animal Model | Dose and Administration Route | Observed Neurotoxic Effects | Key Findings |
|---|---|---|---|
| Squirrel Monkey | 1.25 or 5.00 mg/kg, subcutaneously, twice daily for 4 days | Dose-related depletion of 5-HT and 5-HIAA; reduced number of 5-HT uptake sites; acute pathological changes in 5-HT axons and persistent decrease in axon density. nih.govjohnshopkins.edu | Demonstrates significant and long-lasting serotonergic deficits in non-human primates. nih.gov |
| Rat | >1.5 mg/kg of dexnorfenfluramine, orally, twice daily for 4 days | Dose-dependent lowering of 5-HT and 5-HIAA. cdc.gov | Highlights the neurotoxic potential of the active metabolite. |
| Rat | >2 mg/kg of dexnorfenfluramine, orally, twice daily for 4 days | Lasting reduction of regional indoles and cortical 5-HT uptake sites. cdc.gov | Indicates long-term damage at higher doses. |
| Rat | 1.25-10 mg/kg, orally, twice daily for 21 days | Dose-dependent reduction in brain 5-HT; slight and transient decrease at 1.25 mg/kg, marked reductions at higher doses. | Establishes a clear dose-response relationship for 5-HT depletion. |
| Rat | High-dose administration | Decreased SERT binding by 30-60%; profound depletion of tissue 5-HT and 5-HIAA. nih.gov | Shows significant impact on a key marker of serotonergic neuron integrity. |
| Mouse | Not specified | Susceptible to dexfenfluramine neurotoxicity. nih.gov | Confirms neurotoxic effects across different rodent species. |
Systemic Physiological Research on Dexfenfluramine Hydrochloride Interactions
Metabolic Regulation Research
Studies have shown that dexfenfluramine (B1670338) hydrochloride administration alters the levels of several key metabolic hormones.
Growth Hormone (GH): In obese individuals, who often exhibit a blunted growth hormone response to stimuli, dexfenfluramine treatment does not appear to restore or normalize this secretion. Research indicates that the already low GH response in obese patients did not increase after a nine-week treatment period; on the contrary, it was observed to decrease further nih.gov. Another study confirmed that subchronic treatment with dexfenfluramine did not significantly affect GH release in response to growth hormone-releasing hormone (GHRH) in obese or normal-weight subjects but did significantly reduce galanin-induced GH secretion in obese subjects nih.gov.
Insulin (B600854): Dexfenfluramine has been associated with notable changes in insulin dynamics. Studies have reported significant decreases in fasting serum insulin levels and improvements in insulin sensitivity drugs.comnih.govnih.gov. These effects were observed even within one week of treatment and before significant weight loss occurred, suggesting a direct pharmacological effect nih.gov. However, not all studies have reported these changes. Some short-term trials found no significant alterations in fasting plasma insulin after several days or one month of treatment nih.gov47.251.13. This suggests the effects on insulin may vary based on treatment duration and the specific patient population.
Leptin and Ghrelin: The direct influence of dexfenfluramine hydrochloride on the circulating levels of leptin and ghrelin, key hormones in appetite and energy balance regulation, has not been extensively detailed in available research. While these hormones are central to the study of obesity and appetite, specific studies measuring their response to dexfenfluramine are not prominent in the reviewed literature.
Other Hormones: Short-term dexfenfluramine treatment has been shown to markedly reduce plasma noradrenaline and plasma renin. In the same studies, levels of cortisol, beta-endorphin, and thyroid hormones were not changed nih.gov. Chronic treatment in animal models also showed a decrease in circulating corticosterone (B1669441) and a reduced adrenaline response to stress nih.gov.
This compound has demonstrated beneficial regulatory effects on glucose and lipid metabolism, often independent of its impact on body weight.
Glucose Metabolism: The compound has been shown to improve glycemic control. Studies in patients with non-insulin-dependent diabetes mellitus (NIDDM) found that dexfenfluramine significantly lowered fasting plasma glucose nih.gov. This improvement in fasting blood glucose and oral glucose tolerance is predominantly attributed to a reduction in hepatic glucose production nih.gov. Dexfenfluramine has been observed to modulate hepatic glycogen (B147801) metabolism, channeling glucose 6-phosphate derived from glycogen into the glycolytic pathway rather than toward glucose production nih.govcdnsciencepub.com. Furthermore, it can counteract the inhibition of glycolysis by glucagon, which may contribute to its antihyperglycemic effect fao.org.
Lipid Metabolism: Research has consistently shown that dexfenfluramine improves lipid profiles. Treatment has been associated with significant decreases in serum triglycerides and total cholesterol drugs.comnih.gov. Some studies also report a significant increase in HDL cholesterol drugs.com. These improvements contribute to a reduced cardiovascular risk profile in treated individuals nih.gov.
Below is a table summarizing the metabolic effects of this compound based on clinical findings.
| Parameter | Baseline (Placebo/Pre-treatment) | After Dexfenfluramine Treatment | Percentage Change | Reference |
| Fasting Plasma Glucose | 6.2 mmol/L | 5.7 mmol/L | ↓ 8.1% | ahajournals.org |
| Fasting Serum Insulin | 168.0 pmol/L | 138.9 pmol/L | ↓ 17.3% | ahajournals.org |
| Total Serum Cholesterol | 6.07 mmol/L | 5.48 mmol/L | ↓ 9.7% | ahajournals.org |
| Insulin Sensitivity | Baseline | Baseline | ↑ 11% | nih.gov |
Cardiovascular System Research
While demonstrating metabolic benefits, research on this compound has also identified significant adverse interactions with the cardiovascular system, most notably its association with primary pulmonary hypertension (PPH).
The development of PPH, a rare but serious condition, has been strongly linked to the use of dexfenfluramine nih.govclinician.com. The primary mechanism is believed to involve the dysregulation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling in the pulmonary vasculature. Dexfenfluramine is a potent serotonin reuptake inhibitor, which can lead to elevated circulating levels of 5-HT nih.govphassociation.org. Serotonin acts as a vasoconstrictor and a mitogen for pulmonary artery smooth muscle cells, and its excess is thought to contribute to the vascular remodeling and increased pressure characteristic of PPH nih.govphassociation.org.
The 5-HT2B receptor subtype plays a critical role in the pathogenesis of dexfenfluramine-associated pulmonary hypertension nih.gov. Research has identified that 5-HT2B receptors are involved in the side effects of the drug, including pulmonary hypertension and valvulopathy nih.gov. The mechanism involves the stimulation of these receptors on pulmonary artery smooth muscle cells, which promotes hyperplasia and vascular remodeling lipid.org. The anorectic effects of dexfenfluramine have also been linked to the activation of presynaptic 5-HT2B receptors, highlighting the receptor's central role in both the therapeutic and adverse effects of the drug nih.gov.
A key mechanism contributing to dexfenfluramine-induced pulmonary vasoconstriction is the inhibition of potassium (K+) channels in pulmonary artery smooth muscle cells ahajournals.orgnih.govresearchgate.net.
Mechanism of Action: Studies using patch-clamp techniques have demonstrated that dexfenfluramine directly inhibits the whole-cell potassium current in these cells ahajournals.orgnih.gov. This inhibition leads to membrane depolarization, which in turn allows for the entry of calcium (Ca2+) through voltage-gated channels ahajournals.orgresearchgate.net. The resulting increase in intracellular calcium stimulates the contraction of the smooth muscle cells, leading to vasoconstriction ahajournals.orgnih.gov. This action is notably similar to the mechanism of hypoxic pulmonary vasoconstriction, where low oxygen levels also inhibit potassium channels ahajournals.orgnih.gov.
In Vivo Effects: In isolated, perfused rat lungs, dexfenfluramine induces a dose-related increase in perfusion pressure, confirming its vasoconstrictive effect nih.gov. Research has also shown that dexfenfluramine can cause acute systemic vasoconstriction, at least in part, through the inhibition of voltage-gated K+ channels, independent of its effects on serotonin nih.gov.
Mechanisms Underlying Primary Pulmonary Hypertension Development Associated with this compound
Endothelial Dysfunction as a Contributing Factor to Vascular Complications
Endothelial dysfunction is a critical factor that may predispose individuals to the vascular complications associated with dexfenfluramine. Research suggests that the integrity of the endothelium, the inner lining of blood vessels, plays a significant role in modulating the vascular response to this compound.
Studies have indicated that the vasoconstrictor effects of dexfenfluramine are more pronounced in the presence of pre-existing endothelial dysfunction. harvardapparatus.com For instance, in experimental models, the inhibition of nitric oxide synthase (NOS), a key enzyme in the endothelium responsible for producing the vasodilator nitric oxide, exacerbates the hypertensive response to dexfenfluramine. harvardapparatus.comatsjournals.org This suggests that a compromised endothelium, unable to produce sufficient nitric oxide, is less able to counteract the vasoconstrictive properties of the drug. atsjournals.org
The interaction between dexfenfluramine and the endothelium is complex. While the drug is primarily known for its effects on serotonin reuptake, some of its vascular effects appear to be independent of this mechanism. nih.gov Endothelial injury or dysfunction may, therefore, be a significant risk factor for the development of vascular complications, such as pulmonary hypertension, in individuals exposed to dexfenfluramine. harvardapparatus.comatsjournals.org In studies on rats, the vasopressor effects of dexfenfluramine were more pronounced in those treated with L-NAME, a substance that induces endothelial dysfunction, suggesting that a healthy endothelium may offer a protective effect against the drug's vascular actions. harvardapparatus.com
Pathophysiological Investigations of Valvular Heart Disease Linked to this compound
A significant body of research has focused on the association between this compound and the development of valvular heart disease. nih.govnih.govccjm.orgcdc.gov The pathological changes observed in heart valves of affected individuals are histopathologically similar to those seen in carcinoid heart disease, a condition linked to excess serotonin. nih.govnih.gov
The leading hypothesis for the mechanism behind dexfenfluramine-induced valvulopathy centers on the stimulation of serotonin 5-HT2B receptors. nih.govahajournals.orgsciencedaily.com Dexfenfluramine is metabolized in the body to an active metabolite, norfenfluramine (B1679916). nih.govahajournals.org This metabolite has been shown to have a high affinity for and acts as a potent agonist at 5-HT2B receptors, which are expressed on heart valve leaflets. nih.govresearchgate.net
Activation of these 5-HT2B receptors on valvular interstitial cells, which are similar to myofibroblasts, is believed to trigger a cascade of events leading to cell proliferation and the excessive production of extracellular matrix. nih.govuliege.be This process, known as valvular fibroplasia, results in the thickening and stiffening of the valve leaflets, which can impair their function and lead to regurgitation (leaking) of blood. cdc.govnih.gov The aortic and mitral valves are most commonly affected. cdc.govnih.gov
Research has demonstrated that norfenfluramine potently stimulates mitogenic signaling pathways, such as the mitogen-activated protein (MAP) kinase cascade, in cells expressing 5-HT2B receptors. nih.govresearchgate.net This provides a plausible molecular mechanism for the observed myofibroblast proliferation and subsequent valvular damage. nih.gov
Table 1: Affinity of Dexfenfluramine and its Metabolite for Serotonin Receptor Subtypes
| Compound | 5-HT2A Receptor Affinity | 5-HT2B Receptor Affinity | 5-HT2C Receptor Affinity |
| Fenfluramine (B1217885) | Weak | Weak | Weak |
| Norfenfluramine | Moderate | High | High |
This table illustrates the binding affinity of fenfluramine and its active metabolite, norfenfluramine, to different serotonin (5-HT) receptor subtypes. Data compiled from scientific studies. nih.gov
Systemic Vascular Effects of this compound (e.g., Vasoconstriction, Blood Pressure Modulation)
Beyond its effects on cardiac valves, this compound exerts direct effects on the systemic vasculature, leading to vasoconstriction and modulation of blood pressure. nih.govdrugs.com These effects appear to be mediated through a mechanism independent of its primary action on serotonin reuptake in the central nervous system. nih.gov
Research has shown that dexfenfluramine can cause acute systemic vasoconstriction, resulting in an elevation of systemic blood pressure and an increase in systemic vascular resistance. nih.gov This vasoconstrictive effect has been attributed to the drug's ability to inhibit voltage-gated potassium (K+) channels in vascular smooth muscle cells. nih.gov The inhibition of these K+ channels leads to depolarization of the cell membrane, which in turn promotes the influx of calcium and subsequent contraction of the smooth muscle, narrowing the blood vessels. nih.gov
In experimental studies using isolated smooth muscle cells from various arteries, dexfenfluramine was found to inhibit outward K+ current and increase membrane potential. nih.gov These cellular effects translate to the constriction of arterial rings in tissue bath experiments and an acute rise in systemic blood pressure in vivo. nih.gov
Interestingly, while dexfenfluramine is associated with an increased risk of pulmonary hypertension, some studies in obese hypertensive patients have shown that long-term treatment can lead to a decrease in both systolic and diastolic blood pressure. nih.govmedscape.com This hypotensive effect is thought to be mediated by a reduction in noradrenergic activity, suggesting a more complex and multifaceted influence on blood pressure regulation that may depend on the duration of use and the underlying physiological state of the individual. nih.gov
Table 2: Hemodynamic Effects of Acute Dexfenfluramine Administration in Rats
| Parameter | Change with Dexfenfluramine | Mechanism |
| Systemic Blood Pressure | Acute Increase (+17 +/- 3 mm Hg) | Inhibition of voltage-gated K+ channels |
| Systemic Vascular Resistance | Acute Increase | Vasoconstriction |
| Outward K+ Current (Vascular Smooth Muscle) | Inhibition (~50% at 10⁻⁴ M) | Direct channel blocking |
| Membrane Potential (Vascular Smooth Muscle) | Increased Depolarization (>35 mV) | K+ channel inhibition |
This table summarizes the acute hemodynamic and cellular effects observed following the administration of dexfenfluramine in a rat model, as reported in a study published in the Journal of Pharmacology and Experimental Therapeutics. nih.gov
In Vitro Research Models
In vitro models have been instrumental in dissecting the direct cellular and molecular effects of this compound, particularly on cardiovascular tissues.
Use of Isolated Cardiac Preparations and Ventricular Myocytes
Researchers have utilized isolated cardiac preparations and ventricular myocytes to investigate the electrophysiological and mechanical effects of dexfenfluramine and its related compounds. In studies using guinea-pig papillary muscles, Purkinje fibers, left atria, and ventricular myocytes, the cardiotoxic effects of the racemic compound, fenfluramine hydrochloride, were examined. nih.gov Methodologies included isometric measurement of the force of contraction, intracellular microelectrode techniques to record action potentials and the maximum rate of rise of the action potential (Vmax), and the patch-clamp technique to measure sodium currents (INa). nih.gov
These investigations revealed that fenfluramine hydrochloride induced concentration-dependent negative chronotropic and inotropic effects. nih.gov It also reduced Vmax and shortened the action potential duration in papillary muscles and Purkinje fibers, indicating a blockade of sodium channels. nih.gov Direct measurement of the sodium current in ventricular myocytes confirmed a concentration-dependent decrease. nih.gov While these studies were conducted on fenfluramine, the findings are relevant to understanding the potential cardiac effects of its d-enantiomer, dexfenfluramine. Further research has also indicated that dexfenfluramine can inhibit potassium currents in smooth muscle cells of rat pulmonary arteries, suggesting a potential mechanism for its effects on vascular tone. researchgate.net
Electrophysiological Effects of Fenfluramine Hydrochloride on Guinea-Pig Cardiac Preparations
| Preparation | Parameter Measured | Observed Effect of Fenfluramine Hydrochloride |
|---|---|---|
| Papillary Muscles | Action Potential Duration | Shortened |
| Papillary Muscles | Vmax | Reduced |
| Purkinje Fibers | Action Potential Duration | Shortened |
| Ventricular Myocytes | Sodium Current (INa) | Decreased |
Analysis of Vascular Smooth Muscle Cells
Studies on vascular smooth muscle cells have been crucial in understanding the potential mechanisms behind dexfenfluramine-associated pulmonary hypertension. In one such study, freshly dispersed rat pulmonary artery smooth muscle cells were used to investigate the dose-dependent effects of dexfenfluramine on intracellular Ca2+ concentration ([Ca2+]i), K+ current, and membrane potential. Dexfenfluramine was found to cause a dose-dependent increase in [Ca2+]i, which occurred at concentrations lower than those needed to inhibit K+ currents and cause membrane depolarization. The study concluded that dexfenfluramine increases [Ca2+]i in these cells by promoting the release of Ca2+ from the sarcoplasmic reticulum and facilitating the influx of extracellular Ca2+.
In Vivo Animal Model Research
In vivo animal models have been essential for studying the systemic, neurobiological, and pharmacological effects of this compound.
Rodent Models for Neurobiological and Pharmacological Investigations
Rodent models have been extensively used to explore the neurobiological and pharmacological actions of dexfenfluramine, particularly its effects on feeding behavior and its serotonergic mechanism. nih.govnih.gov One research approach involved creating an alimentary/thermic conflict of motivation in rats to assess the drug's impact on the drive for palatable food. nih.gov In this model, rats had to choose between consuming standard chow in a temperate environment and foraging for a highly palatable snack in a cold environment. nih.gov This methodology allowed researchers to distinguish between the drug's effects on basic hunger and the motivation to obtain rewarding food.
Other pharmacological investigation techniques in rodent models have focused on elucidating the serotonergic pathways involved in dexfenfluramine's effects. For instance, studies have examined hoarding behavior in rats, a food-motivated response. nih.gov To confirm the role of serotonin receptors, researchers pre-treated animals with selective serotonin-receptor blockers, such as metergoline, before administering dexfenfluramine to observe if the drug's effects were attenuated or abolished. nih.gov The lack of modification by a dopamine (B1211576) antagonist like haloperidol further specified the serotonergic mechanism. nih.gov The primary mechanism of dexfenfluramine is the stimulation of serotoninergic activity by inhibiting serotonin reuptake and enhancing its release in the brain. nih.gov
Neurobiological Effects of Dexfenfluramine in Rodent Models
| Behavioral Paradigm | Key Finding | Implication |
|---|---|---|
| Alimentary/Thermic Conflict | Reduced the number of trips to palatable bait in the cold. nih.gov | Decreases the drive for palatable food. nih.gov |
| Hoarding Behavior | Potent inhibitor of hoarding behavior. nih.gov | Acts on food-motivated responses. nih.gov |
Studies on Systemic Hemodynamics in Animal Subjects
Animal models have also been employed to investigate the effects of dexfenfluramine on systemic hemodynamics. In one study, the chronic administration of a relatively low daily dose of dexfenfluramine was examined in salt-sensitive rat strains (Dahl DS and Rapp SS). This research found that dexfenfluramine slowed the development of salt-induced elevation of blood pressure. The study noted that this antihypertensive effect could not be solely attributed to drug-related anorexia, suggesting that elevated serotonin activity, possibly in the brain, may play a role.
Clinical Research Methodologies
Clinical research on this compound has primarily focused on its efficacy and safety as a treatment for obesity. These studies have typically employed rigorous methodologies to ensure the validity of their findings. nih.govnih.govjwatch.org
Randomized controlled trials (RCTs) have been the cornerstone of clinical investigations into dexfenfluramine. nih.govnih.gov Many of these trials were designed as double-blind, placebo-controlled studies, where neither the participants nor the investigators knew who was receiving the active drug or a placebo. nih.gov This design minimizes bias in assessing outcomes. Multicenter studies have also been conducted to ensure the generalizability of the findings across different populations and clinical settings. nih.gov
The primary efficacy endpoint in these trials was typically weight loss, often measured as the mean percent loss of baseline body weight in the dexfenfluramine group compared to the placebo group. jwatch.org For instance, a one-year clinical trial involving over 900 patients demonstrated that those taking dexfenfluramine in conjunction with a reduced-calorie diet lost significantly more weight than those on a placebo and diet alone. jwatch.org Secondary endpoints often included changes in body fat, waist circumference, and cardiovascular risk factors such as serum triglyceride and HDL cholesterol levels. nih.gov The duration of these trials varied, with some lasting for several months to a year to assess both the initial weight loss and the maintenance of that loss over time. nih.govjwatch.org
Ethical and Societal Research Considerations for Dexfenfluramine Hydrochloride
Principles of Voluntary Participation and Informed Consent in Historical and Future Research
The ethical foundation of all human subject research rests on the principles of voluntary participation and informed consent. infonetica.netnih.gov Historically, the concept of informed consent evolved significantly throughout the 20th century, shaped by revelations of unethical research practices. infonetica.netkyoto-u.ac.jpnih.gov Landmark events and documents, such as the Nuremberg Code and the Declaration of Helsinki, established the unequivocal requirement for voluntary consent from research participants. infonetica.netkyoto-u.ac.jpeuropa.eu
In the context of dexfenfluramine (B1670338) hydrochloride research, as with any clinical trial, the principle of voluntary participation dictates that individuals must be free to choose whether to participate without any coercion or undue influence. nih.gov The process of obtaining informed consent is not merely a formality but a comprehensive communication process. infonetica.netnih.gov This process involves providing potential participants with detailed information about the study, including its purpose, procedures, potential risks and benefits, and any alternative treatments. scielo.org.mxfda.gov Participants must also be made aware of their right to withdraw from the research at any time without penalty. nih.govscielo.org.mx
The evolution of informed consent is ongoing, with a continuous effort to improve the process and ensure genuine understanding on the part of the participant. nih.goveuropa.eu Future research involving any pharmaceutical agent, including potential future studies related to compounds with mechanisms similar to dexfenfluramine hydrochloride, must build upon these historical lessons. This includes developing more effective and participant-centered methods for conveying complex scientific information and ensuring that consent is a continuous and dynamic process throughout the research. nih.govnih.gov
Key Elements of Informed Consent in Clinical Research
| Element | Description |
|---|---|
| Disclosure | Providing comprehensive information about the research, including its purpose, procedures, duration, and what is expected of the participant. |
| Understanding | Ensuring the participant comprehends the information provided, including the potential risks and benefits. |
| Voluntariness | The decision to participate must be freely made, without coercion or undue influence. |
| Competence | The participant must have the capacity to make an informed decision. |
| Consent | The participant's explicit agreement to participate, usually documented in writing. |
Ethical Considerations in Research Involving Vulnerable Populations
Research involving vulnerable populations requires additional ethical safeguards to protect individuals who may be at an increased risk of coercion or harm. scielo.org.mxsolutionsirb.comnih.govscielo.org.co Vulnerability in a research context can arise from various factors, including age, cognitive impairment, illness, and socioeconomic status. solutionsirb.comukri.org In the case of research on obesity, for which this compound was prescribed, certain populations could be considered vulnerable. researchgate.net This may include individuals with a strong desire for weight loss who might be more susceptible to downplaying risks or overestimating benefits.
Ethical guidelines stress the importance of ensuring that the inclusion of vulnerable populations in research is scientifically necessary and that the research could not be conducted with a less vulnerable group. scielo.org.mxscielo.org.co When vulnerable individuals are enrolled, the informed consent process must be particularly rigorous, often involving additional measures to ensure comprehension and voluntariness. editverse.comtfscro.com This might include simplified consent forms, the use of a neutral educator to explain the study, or requiring the consent of a legally authorized representative for individuals who lack decision-making capacity. editverse.comtfscro.com
The core ethical principles of respect for persons, beneficence, and justice are paramount when conducting research with vulnerable populations. nih.govscielo.org.coresearchgate.netresearchgate.net
Respect for persons involves recognizing the autonomy of individuals and protecting those with diminished autonomy. scielo.org.co
Beneficence requires maximizing potential benefits while minimizing potential harms. scielo.org.co
Justice demands the equitable selection of research participants and the fair distribution of the benefits and burdens of research. scielo.org.co
Excluding vulnerable populations from research altogether can also be unethical, as it can lead to a lack of evidence to guide their healthcare. scielo.org.mxresearchgate.net Therefore, the focus is on their thoughtful and protected inclusion.
Challenges of Data Integrity and Reporting Bias in this compound Research
The integrity of research data and the unbiased reporting of findings are crucial for the advancement of science and for protecting public health. However, the pharmaceutical industry has faced scrutiny over issues of data integrity and reporting bias. nih.govnih.govPublication bias , the tendency for studies with positive results to be published more frequently than those with negative or inconclusive findings, can distort the scientific literature and create an overly optimistic view of a drug's efficacy and safety. nih.govenvisionpharmagroup.comOutcome reporting bias occurs when researchers selectively report favorable outcomes while downplaying or omitting unfavorable ones. nih.gov
In the context of this compound, as with many other drugs, the potential for reporting bias exists. nih.gov Industry-funded studies, in particular, may face pressure to produce positive results. nih.govnih.gov This is not to say that all industry-sponsored research is biased, but it highlights the need for robust systems to ensure transparency and accountability. nih.gov
To counter these challenges, there has been a growing movement towards greater transparency in clinical research. This includes the prospective registration of all clinical trials in public databases, which allows for the tracking of studies from their inception to their completion and publication. envisionpharmagroup.com This transparency helps to mitigate the "file drawer problem," where studies with negative results remain unpublished. envisionpharmagroup.com Rigorous peer review and the critical appraisal of published studies are also essential for identifying potential biases.
Balancing Scientific Inquiry with Patient Safety in Drug Development and Withdrawal
The case of this compound exemplifies the critical tension between the pursuit of scientific advancement and the paramount importance of patient safety. researchgate.netclinician.com The drug was developed to address the significant public health problem of obesity. nih.govnih.govnih.gov Initial clinical trials suggested that dexfenfluramine was effective in promoting weight loss. nih.govnih.govnih.gov
However, post-marketing surveillance and further studies revealed serious safety concerns, including a link to primary pulmonary hypertension and cardiac valvular disease. researchgate.netclinician.comnih.govwho.int In 1997, the U.S. Food and Drug Administration (FDA) requested the voluntary withdrawal of dexfenfluramine and its related compound, fenfluramine (B1217885), from the market. clinician.comwho.int This decision was based on new data indicating a significantly higher than expected prevalence of valvular abnormalities in patients taking the drugs. who.int
The withdrawal of this compound underscores the importance of a robust post-marketing surveillance system to monitor the long-term safety of new drugs. It also highlights the ethical obligation of pharmaceutical companies and regulatory bodies to act decisively when new safety signals emerge. The balance between allowing potentially beneficial drugs to reach the market and protecting the public from undue harm is a constant challenge in drug development and regulation. This case serves as a critical reminder that patient safety must always be the primary consideration. nih.govresearchgate.net
Timeline of this compound Withdrawal
| Date | Event |
|---|---|
| April 1996 | Dexfenfluramine (Redux) approved by the FDA for the management of obesity. |
| July 1997 | Researchers report cases of rare valvular heart disease in women who took the "fen-phen" combination (fenfluramine and phentermine). who.int |
| September 1997 | The FDA requests the voluntary withdrawal of dexfenfluramine and fenfluramine from the market due to new evidence of cardiac valvular abnormalities. clinician.comwho.int |
Q & A
Q. What are the key chemical and pharmacological properties of dexfenfluramine hydrochloride relevant to experimental design?
this compound (C₁₂H₁₇ClF₃N, molecular weight 267.72 g/mol) is the dextrorotatory isomer of fenfluramine and a selective serotonin-releasing agent. Its mechanism involves inhibiting serotonin reuptake and enhancing release, which suppresses appetite. Researchers should note its systemic bioavailability (~68%), hepatic metabolism, and half-life (17–20 hours) when designing pharmacokinetic studies. Analytical methods like HPLC (as per USP protocols) are recommended for quantifying purity and stability .
Q. How should researchers validate the selectivity of this compound in serotonin receptor assays?
To avoid confounding results from noradrenergic or dopaminergic activity, use receptor-binding assays with selective antagonists (e.g., ketanserin for 5-HT₂ receptors) and control for off-target effects via competitive binding studies. Validate findings with knockout animal models or siRNA-mediated receptor silencing .
Q. What are standardized protocols for preparing this compound solutions in in vitro studies?
Dissolve the compound in phosphate-perchlorate buffer (pH 2.5–3.0) to enhance solubility. For cellular assays, use concentrations ≤10 μM to avoid nonspecific cytotoxicity, as higher doses may disrupt mitochondrial membranes. Include vehicle controls (e.g., saline with 0.01% ascorbic acid) to account for solvent effects .
Advanced Research Questions
Q. How can conflicting data on dexfenfluramine’s neurotoxicity and therapeutic efficacy be reconciled in preclinical models?
Dose-response discrepancies arise from species-specific metabolic rates. For example, neurotoxic doses in rodents (≥10 mg/kg/day) exceed therapeutic human equivalents (0.5 mg/kg/day). Use interspecies scaling (e.g., body surface area normalization) and measure serotonin transporter density via PET imaging to correlate neurochemical changes with behavioral outcomes .
Q. What experimental designs mitigate confounding factors in studying dexfenfluramine-associated pulmonary hypertension?
Employ longitudinal studies in genetically predisposed models (e.g., BMPR2-mutant mice) with hemodynamic monitoring (right ventricular systolic pressure). Control for hypoxia-induced vascular remodeling by maintaining normoxic conditions. Use mass spectrometry to quantify serotonin levels in lung tissue, as elevated 5-HT correlates with vascular hyperplasia .
Q. How do researchers address the loss of anorectic efficacy after prolonged dexfenfluramine administration?
Conduct tolerance studies with intermittent dosing (e.g., 15 mg twice daily for 3 months, followed by a 4-week washout). Pair with transcriptomic analysis of hypothalamic neurons to identify desensitization markers (e.g., downregulated 5-HT₁B receptors). Compare with adjunct therapies like GLP-1 agonists to assess synergistic effects .
Methodological Considerations
Q. What assays are optimal for detecting dexfenfluramine metabolites in pharmacokinetic studies?
Use LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile:water). Key metabolites include nor-dexfenfluramine (N-deethylated form) and glucuronide conjugates. Validate against certified reference standards (e.g., Tocris Bioscience Cat# 2695) .
Q. How should researchers model dexfenfluramine’s serotonergic effects in ex vivo tissue preparations?
Isolate rat brainstem slices and measure 5-HT release via fast-scan cyclic voltammetry. Pre-treat tissues with monoamine oxidase inhibitors (e.g., pargyline) to stabilize serotonin levels. Include fluoxetine as a positive control for reuptake inhibition .
Contradictions and Limitations
Q. Why do some studies report cardioprotective effects (e.g., reduced lipids) despite dexfenfluramine’s withdrawal for cardiac risks?
Short-term metabolic benefits (e.g., ↓ triglycerides) are offset by chronic valvulopathy risk due to 5-HT₂B receptor activation. Use echocardiography in long-term rodent studies to monitor valve thickening. Cross-reference with histopathology to differentiate adaptive vs. pathological changes .
Q. How reliable are in silico models for predicting dexfenfluramine’s off-target interactions?
Molecular docking studies often overestimate affinity for 5-HT receptors due to conformational flexibility. Validate predictions with radioligand displacement assays (³H-lysergic acid diethylamide for 5-HT₂A) and functional assays (calcium flux in HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
